molecular formula C20H16O3 B7844481 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid

2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid

Cat. No.: B7844481
M. Wt: 304.3 g/mol
InChI Key: KMNKMQORYXTMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-benzo[h]chromen-2-yl)benzoic acid is a complex organic compound belonging to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of ortho-alkynylarylketones, which undergoes silver-catalyzed ketonization to form polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation to generate the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydro-2H-benzo[h]chromen-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit antioxidant and neuroprotective effects[_{{{CITATION{{{_2{Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzoh .... These properties make it a potential candidate for the development of therapeutic agents.

Industry: In the chemical industry, 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate signaling pathways such as ERK-CREB, which are involved in cellular protection and repair mechanisms[_{{{CITATION{{{_2{Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzoh ....

Comparison with Similar Compounds

  • Coumarin: A simpler aromatic compound with similar biological activities.

  • Fluorenone: Another derivative with applications in organic synthesis and material science.

Uniqueness: 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid stands out due to its complex fused ring system, which provides enhanced stability and reactivity compared to simpler analogs. Its unique structure allows for a broader range of chemical transformations and biological activities.

Properties

IUPAC Name

2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-8-4-3-7-16(17)18-12-11-14-10-9-13-5-1-2-6-15(13)19(14)23-18/h1-10,18H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNKMQORYXTMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)OC1C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.